

A Detailed Analysis of the Chemical Structure of Osimertinib

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib, marketed under the brand name Tagrisso, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has emerged as a critical therapeutic agent in the treatment of non-small cell lung cancer (NSCLC), particularly in cases harboring specific EGFR mutations.[1][3] Developed by AstraZeneca, this mono-anilino-pyrimidine compound is designed to selectively and irreversibly target both the EGFR TKI-sensitizing mutations (such as exon 19 deletions and the L858R mutation) and the T790M resistance mutation, which often arises after treatment with first-generation TKIs.[3][4] Its high affinity for mutant forms of EGFR, while sparing the wild-type receptor, contributes to a more favorable toxicity profile.[2][5] This guide provides a detailed analysis of the chemical structure of Osimertinib, its mechanism of action, and the experimental protocols used for its characterization.

Chemical Structure and Identification

Osimertinib is a complex organic molecule featuring several key functional groups that are integral to its biological activity. Its structure is characterized by an indole group linked to a pyrimidine ring, which in turn is connected to a substituted aniline moiety bearing an acrylamide group.[6] This acrylamide group is crucial for its mechanism of action, as it forms a covalent bond with a specific cysteine residue in the ATP-binding site of the EGFR.[3][7]



Chemical Identifiers

A summary of the key chemical identifiers for Osimertinib is presented in Table 1. These identifiers are essential for unambiguous referencing in research and regulatory documentation.

Identifier	Value	Source
IUPAC Name	N-(2-{INVALID-LINK amino}-4-methoxy-5-{[4-(1- methyl-1H-indol-3-yl)pyrimidin- 2-yl]amino}phenyl)prop-2- enamide	[1][6]
Molecular Formula	C28H33N7O2	[1][6]
Molar Mass	499.619 g·mol−1	[1]
CAS Number	1421373-65-0	[6]
SMILES	C=CC(=O)Nc1cc(Nc2nccc(- c3cn(C)c4ccccc34)n2)c(OC)cc 1N(C)CCN(C)C	[1][8]
InChI Key	DUYJMQONPNNFPI- UHFFFAOYSA-N	[1][8]

Quantitative Structural Data

The precise three-dimensional arrangement of atoms in Osimertinib is critical to its high-affinity binding to the target receptor. This data is primarily derived from X-ray crystallography studies. The crystal structure of Osimertinib mesylate (Form B) has been resolved, providing detailed insights into its bond lengths, angles, and overall conformation.[9][10]

Crystallographic Data

Osimertinib mesylate Form B crystallizes in the P-1 space group.[9][10] The structure is characterized by layers of cations and anions with significant hydrogen bonding and stacking interactions.[9] The cation is protonated at the nitrogen of the dimethylamino group, which forms a strong hydrogen bond with the mesylate anion.[9][10]



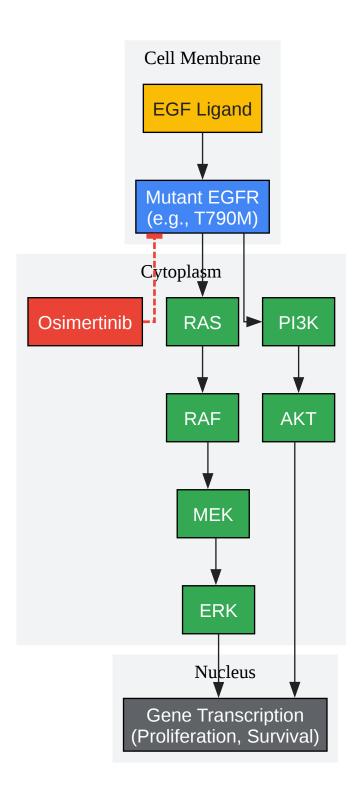
Parameter	Value	Source
Crystal System	Triclinic	[9]
Space Group	P-1	[9][10]
a (Å)	11.42912(17)	[9]
b (Å)	11.72274(24)	[9]
c (Å)	13.32213(22)	[9]
α (°)	69.0265(5)	[9]
β (°)	74.5914(4)	[9]
γ (°)	66.4007(4)	[9]
Volume (ų)	1511.557(12)	[9]
Z	2	[9]

Note: Specific bond lengths and angles are extensive and can be accessed from the deposited crystallographic information files (CIFs).

Mechanism of Action and Signaling Pathway

Osimertinib exerts its therapeutic effect by inhibiting the signaling pathways driven by the epidermal growth factor receptor (EGFR).[11] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell proliferation, growth, and survival. Osimertinib covalently binds to the cysteine-797 residue within the ATP-binding site of mutant EGFR, irreversibly blocking its kinase activity.[7] This prevents the downstream activation of key signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for tumor progression.[12]





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Fig. 1: Osimertinib's inhibition of the EGFR signaling cascade.



Experimental Protocols for Structural Characterization

The elucidation of Osimertinib's chemical structure relies on a combination of sophisticated analytical techniques. The primary methods include X-ray crystallography for determining the solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy for structure confirmation in solution, and Mass Spectrometry (MS) for determining the molecular weight and fragmentation patterns.

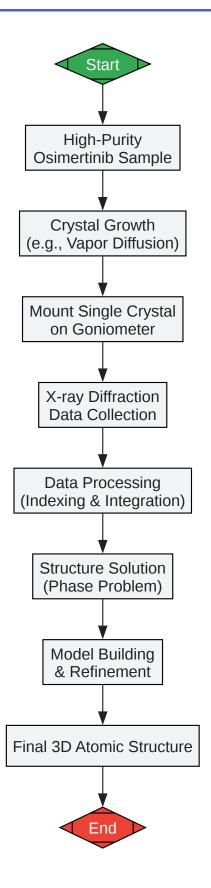
Single-Crystal X-ray Crystallography

This technique provides the most definitive three-dimensional structure of a molecule in its crystalline form.[13][14]

Methodology:

- Crystal Growth: High-purity Osimertinib is dissolved in a suitable solvent system. Crystals are grown using techniques such as slow evaporation or vapor diffusion until they reach a sufficient size (typically >0.1 mm).[15][16]
- Crystal Mounting: A single, high-quality crystal is selected and mounted on a goniometer.[15]
- Data Collection: The crystal is placed in a monochromatic X-ray beam (often from a synchrotron source for high intensity).[15][16] As the crystal is rotated, a diffraction pattern of discrete reflections is collected by a detector.[17]
- Structure Solution and Refinement: The intensities and positions of the diffracted spots are used to calculate an electron density map of the molecule.[17] This map is then interpreted to determine the positions of individual atoms. The initial model is refined against the experimental data to achieve the final, high-resolution structure.[16]





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Fig. 2: General workflow for small-molecule X-ray crystallography.



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of organic molecules in solution, providing detailed information about the connectivity and chemical environment of atoms.[18][19]

Methodology:

- Sample Preparation: A small amount of Osimertinib is dissolved in a deuterated solvent (e.g., DMSO-d6) and placed in an NMR tube. A reference standard like tetramethylsilane (TMS) is often added.[20]
- Data Acquisition: The sample is placed in a strong, constant magnetic field. A radio-frequency (RF) pulse is applied to perturb the alignment of atomic nuclei (primarily ¹H and ¹³C).[19] The instrument then detects the electromagnetic signals emitted as the nuclei relax back to their initial state.
- Spectral Analysis:
 - ¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms. Chemical shifts, integration (peak area), and spin-spin splitting patterns are analyzed.[18]
 - 13C NMR: Reveals the number and types of carbon atoms in the molecule.
 - 2D NMR (e.g., COSY, HSQC): These experiments are used to establish correlations between different nuclei, confirming the bonding framework of the molecule.[21][22]

Mass Spectrometry (MS)

MS is used to determine the precise molecular weight of a compound and can provide structural information through fragmentation analysis.[23] It is a highly sensitive technique crucial for confirming molecular identity and purity.[24][25]

Methodology:

 Sample Introduction and Ionization: The Osimertinib sample is introduced into the mass spectrometer and ionized, typically using techniques like Electrospray Ionization (ESI) or



Matrix-Assisted Laser Desorption/Ionization (MALDI).[26]

- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
 by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: An ion detector measures the abundance of ions at each m/z value, generating a
 mass spectrum. The peak corresponding to the intact molecule (molecular ion) confirms the
 molecular weight.
- Tandem MS (MS/MS): For further structural elucidation, the molecular ion can be selected, fragmented, and the resulting fragment ions analyzed to provide information about the molecule's substructures.[25]

Conclusion

Osimertinib's intricate chemical structure is precisely engineered for potent and selective inhibition of mutant EGFR. Its key features—the indole, pyrimidine, and substituted aniline moieties, culminating in a reactive acrylamide group—are all critical for its high-affinity, covalent binding and clinical efficacy. The detailed structural understanding provided by advanced analytical techniques like X-ray crystallography, NMR, and mass spectrometry is fundamental to its development and continues to guide the design of next-generation kinase inhibitors. This guide provides a foundational overview for professionals engaged in the ongoing effort to combat cancer through targeted molecular therapies.

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References

- 1. Osimertinib Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory





- 4. Mechanism of Action TAGRISSO® (osimertinib) [tagrissohcp.com]
- 5. Facebook [cancer.gov]
- 6. Osimertinib | C28H33N7O2 | CID 71496458 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 8. PharmacoDB [pharmacodb.ca]
- 9. Crystal structure of osimertinib mesylate Form B (Tagrisso), (C28H34N7O2)(CH3O3S)
 (2021) | James A. Kaduk [scispace.com]
- 10. Crystal structure of osimertinib mesylate Form B (Tagrisso), (C28H34N7O2)(CH3O3S) |
 Powder Diffraction | Cambridge Core [cambridge.org]
- 11. Tagrisso (osimertinib) For the Treatment of EGFR mutation in Non-Small Cell Lung Cancer - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. ClinPGx [clinpgx.org]
- 13. excillum.com [excillum.com]
- 14. rigaku.com [rigaku.com]
- 15. X-ray Crystallography Creative BioMart [creativebiomart.net]
- 16. X-ray crystallography Wikipedia [en.wikipedia.org]
- 17. x Ray crystallography PMC [pmc.ncbi.nlm.nih.gov]
- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 19. Nuclear magnetic resonance spectroscopy Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. azolifesciences.com [azolifesciences.com]
- 22. researchgate.net [researchgate.net]
- 23. longdom.org [longdom.org]
- 24. pharmafocusamerica.com [pharmafocusamerica.com]
- 25. lifesciences.danaher.com [lifesciences.danaher.com]
- 26. researchgate.net [researchgate.net]
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